(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an N-ethylprop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or thiols in the presence of a suitable base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
(2E)-3-(3,4-dimethoxyphenyl)-N-propylprop-2-enamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c1-4-14-13(15)8-6-10-5-7-11(16-2)12(9-10)17-3/h5-9H,4H2,1-3H3,(H,14,15)/b8-6+ |
InChI Key |
ZQFRKTYYMFXRIT-SOFGYWHQSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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